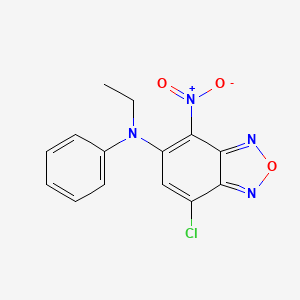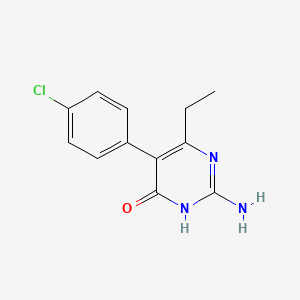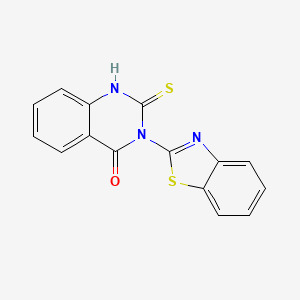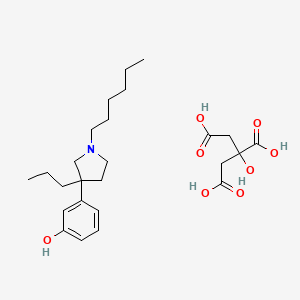![molecular formula C11H9ClN2O3S B12918238 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-09-3](/img/structure/B12918238.png)
3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a thioether linkage, and an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves the reaction of 2-chlorobenzenethiol with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
科学的研究の応用
5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
- 5-(((2-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
- 5-(((2-Methylphenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
Uniqueness
Compared to its analogs, 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity. The chlorophenyl group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
823220-09-3 |
|---|---|
分子式 |
C11H9ClN2O3S |
分子量 |
284.72 g/mol |
IUPAC名 |
5-[(2-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChIキー |
VCZVWKIHPCHVNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)



![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)


![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

